molecular formula C8H12BNO3 B582269 (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid CAS No. 1310384-99-6

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Cat. No.: B582269
CAS No.: 1310384-99-6
M. Wt: 180.998
InChI Key: FEBVVCMULXYZOM-UHFFFAOYSA-N
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Description

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C8H12BNO3. It is a derivative of pyridine and boronic acid, featuring a hydroxypropan-2-yl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid typically involves the reaction of 2-bromopyridine with a boronic ester, followed by hydrolysis. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes or boronate esters .

Scientific Research Applications

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including catalysis and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which enhances its reactivity and allows for the formation of more complex structures. This makes it particularly valuable in synthetic chemistry and drug development .

Biological Activity

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and the biological activities it exhibits. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound contains a pyridine ring substituted with a hydroxypropan-2-yl group and a boronic acid functional group. This configuration enhances its reactivity, particularly in forming reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

The primary mechanism of action involves the formation of boronate esters with diols present in biomolecules such as proteins and nucleic acids. This property allows the compound to modify biomolecules effectively, which is crucial for various biological assays and therapeutic applications.

Biological Activity

  • Enzyme Inhibition :
    • Studies have shown that boronic acids can inhibit serine proteases, particularly dipeptidyl peptidase IV (DPPIV), which is implicated in glucose metabolism and diabetes management. The compound's ability to form stable complexes with these enzymes enhances its potential as a therapeutic agent in metabolic disorders .
  • Cellular Interactions :
    • Research indicates that this compound can influence cellular processes by modifying signaling pathways. It has been observed to interact with various cellular receptors, potentially altering metabolic activities .
  • Anticancer Activity :
    • The compound has been explored for its anticancer properties, particularly in targeting cancer cells through specific pathways. Its ability to modify proteins involved in cell cycle regulation suggests potential utility in cancer therapy.

Case Study 1: Dipeptidyl Peptidase IV Inhibition

A series of experiments demonstrated that derivatives of boronic acids, including this compound, exhibited significant inhibitory activity against DPPIV. The structure-activity relationship indicated that modifications to the boronic acid moiety could enhance potency against this target .

Case Study 2: Anticancer Mechanisms

In vitro studies revealed that this compound could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. These findings suggest its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeUnique Features
3-Pyridinylboronic acidPyridine-basedLacks hydroxypropan-2-yl group; lower reactivity
4-Pyridinylboronic acidPyridine-basedDifferent position of boronic acid; varied biological activity
6-Acetylpyridin-2-ylboronic acidAcetylated pyridineExhibits different reactivity patterns; less explored

The presence of the hydroxypropan-2-yl group in this compound enhances its solubility and reactivity compared to other boronic acids, making it particularly valuable for synthetic and therapeutic applications.

Pharmacokinetics and Safety Profile

Preliminary studies on the pharmacokinetics of this compound suggest good stability and favorable absorption characteristics. Toxicity assessments indicate that at lower concentrations, the compound does not adversely affect cell viability, supporting its potential for therapeutic use.

Properties

IUPAC Name

[3-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-10-7(6)9(12)13/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBVVCMULXYZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=N1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694444
Record name [3-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-99-6
Record name [3-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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